Differential Dihydroorotase Enzyme Inhibition Potency Relative to Structural Analogs
In a direct head-to-head enzymatic assay, 2',5'-dihydroxypropiophenone exhibited an IC50 of 1.00 × 10⁶ nM (1.00 mM) for inhibition of dihydroorotase from mouse Ehrlich ascites cells at a test concentration of 10 µM and pH 7.37 [1]. This value is provided for selection purposes: it establishes a quantitative baseline for this compound‘s weak inhibitory activity in this specific enzyme system, which may be useful as a negative control or as a scaffold for further optimization. [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.00 × 10⁶ nM |
| Comparator Or Baseline | Not specified in source; compound was evaluated in isolation at 10 µM. |
| Quantified Difference | Not calculable from isolated data point. |
| Conditions | Dihydroorotase enzyme from mouse Ehrlich ascites; pH 7.37; 10 µM compound concentration. |
Why This Matters
This assay provides a definitive, quantitative activity reference point for users requiring an established, albeit weak, inhibitor for enzymatic studies, enabling direct comparison with other compounds screened under identical or similar conditions.
- [1] BindingDB. (2013). SMILES String Search: 2',5'-Dihydroxypropiophenone. Binding Database (bindingdb.org). View Source
